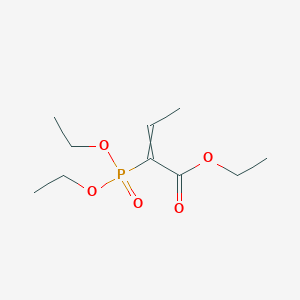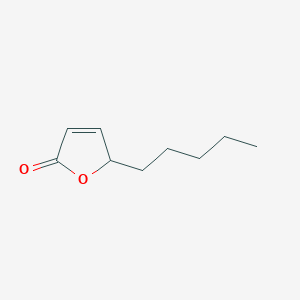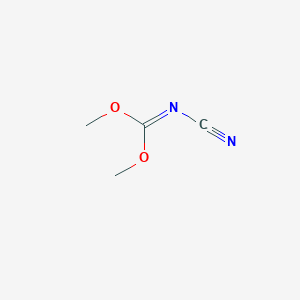
3,4-Diethoxytoluene
説明
3,4-Diethoxytoluene, also known as 4-Methylveratrole, is a chemical compound with the molecular formula C9H12O2 . It is the main component of essential oil isolated from Phoenix dactylifera L .
Molecular Structure Analysis
The molecular structure of 3,4-Diethoxytoluene consists of a benzene ring with two ethoxy groups (OCH2CH3) and one methyl group (CH3) attached to it . The molecular weight of this compound is 152.1904 .Physical And Chemical Properties Analysis
3,4-Diethoxytoluene is a clear colorless to light yellow liquid . It has a melting point of 22-23 °C, a boiling point of 133-135 °C/50 mmHg, and a density of 1.051 g/mL at 25 °C . It is insoluble in water .科学的研究の応用
Kinetic and Thermodynamic Acidity in Organic Chemistry
3,4-Diethoxytoluene's structural analogs, such as methoxytoluenes, are investigated for their kinetic and thermodynamic acidity. These compounds are selectively metalated at specific positions, influenced by the presence of alkoxy groups. This research is crucial in understanding the reactivity and stability of substituted benzenes and toluenes in organic synthesis (Schlosser, Maccaroni, & Marzi, 1998).
Catalysis in Asymmetric Synthesis
In asymmetric synthesis, compounds like 3,4-Diethoxytoluene and its derivatives play a role as intermediates. For instance, catalytic asymmetric reductions of coumarins, which are key steps in synthesizing compounds like tolterodine, utilize related methoxytoluene derivatives (Gallagher, Taft, & Lipshutz, 2009).
Electrochemical Applications
3,4-Diethoxytoluene's analogs are used in electrochemical studies. For example, the oxidation of 4-methoxytoluene in an electrochemical reactor demonstrates the potential of such compounds in organic electrosynthesis processes. These studies can lead to improvements in industrial applications involving electrochemical reactions (Attour et al., 2011).
Photophysical and Photochemical Studies
Compounds structurally similar to 3,4-Diethoxytoluene are studied for their photochemical properties. For instance, the photodenitrogenation of diethoxy-substituted diazenes has been explored, providing insights into the reactivity and stability of diradical intermediates. These findings are significant in the field of photochemistry and could influence the development of new photoreactive materials (Abe et al., 2000).
DNA Binding and Anticancer Activity
Derivatives of 3,4-Diethoxytoluene, such as binuclear gold(I) alkynyl complexes, have been studied for their DNA-binding and anticancer activities. Research in this area focuses on how modifications to the phenanthrenyl bridge and metal centers can enhance targeting, biological, and physicochemical properties, potentially leading to new treatments for cancer (Alsaeedi et al., 2020).
Solvent Applications in Organic Synthesis
Compounds structurally similar to 3,4-Diethoxytoluene, such as diethoxymethane, are used as solvents in organic synthesis, including phase transfer-catalyzed reactions. These studies explore the efficiency and potential ofalternative solvents in promoting various chemical reactions, thereby enhancing the efficiency of synthetic processes (Coleman & LeBlanc, 2010).
Environmental Applications
3,4-Diethoxytoluene and its analogs are studied in environmental contexts as well. For example, the methoxylation of p-tert-butyltoluene on boron-doped diamond electrodes is significant in exploring cleaner, more efficient methods of producing chemically modified compounds. This research contributes to the development of environmentally friendly chemical processes and materials (Zollinger, Griesbach, Pütter, & Comninellis, 2004).
Safety and Hazards
特性
IUPAC Name |
1,2-diethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)8-11(10)13-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOFFUIJZDZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180758 | |
| Record name | 3,4-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2612-56-8 | |
| Record name | 1,2-Diethoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIETHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ8K4Y5ZTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)





